molecular formula C11H9ClN2OS B1623043 N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide CAS No. 77414-54-1

N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide

Cat. No. B1623043
CAS RN: 77414-54-1
M. Wt: 252.72 g/mol
InChI Key: AEHCJVYHSFLCHM-UHFFFAOYSA-N
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Description

“N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H9ClN2OS . It has an average mass of 252.720 Da and a monoisotopic mass of 252.012405 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” include a melting point of 193–196 °C and specific IR absorption peaks at 1216 (C–O), 1270 (C–S), 1652 (C=N), 1674 (amide C=O), and 3178–3185 (–NH) .

Scientific Research Applications

Therapeutic Applications: Anti-Inflammatory Properties

CBTC has been studied for its potential anti-inflammatory effects. A series of derivatives have shown inhibitory activity against cyclooxygenase-1 (COX-1), with IC50 values ranging from 7.41 to 11.34 μM . These compounds, including CBTC, could be further explored for their therapeutic potential in treating inflammatory diseases.

Anticancer Activity

Research has indicated that benzothiazole derivatives, like CBTC, may possess anticancer properties. Studies have evaluated the effects of these compounds on various cancer cell lines, suggesting that they could inhibit cell proliferation and migration, making them candidates for anticancer drug development .

Quorum Sensing Inhibition

CBTC and its derivatives have been identified as potential quorum sensing inhibitors. This application is particularly relevant in the context of bacterial communication and could lead to the development of new strategies for combating bacterial infections without promoting antibiotic resistance .

Analgesic Effects

Compounds related to CBTC have been tested for their analgesic properties. Some derivatives have demonstrated significant pain-relieving effects, which could be harnessed for the development of new analgesics .

Molecular Docking Studies

CBTC’s structure makes it suitable for molecular docking studies. These studies help in understanding the interaction between CBTC derivatives and biological targets, which is crucial for drug design and discovery processes .

Pharmacokinetic Analysis

The pharmacokinetic properties of CBTC derivatives can be predicted using computational tools. This includes assessments of absorption, distribution, metabolism, excretion, and toxicity, which are essential for evaluating the drug-likeness of these compounds .

Chemical Synthesis and Characterization

CBTC serves as a key intermediate in the synthesis of various benzothiazole derivatives. Its synthesis and characterization are critical for the development of compounds with desired biological activities .

Future Directions

The future directions for “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” and similar compounds could involve further exploration of their anti-inflammatory properties . Additionally, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHCJVYHSFLCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404295
Record name AG-H-09706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide

CAS RN

77414-54-1
Record name AG-H-09706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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